5-Chloro-4-ethoxypyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9ClN2O3S |
|---|---|
Molecular Weight |
236.68 g/mol |
IUPAC Name |
5-chloro-4-ethoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C7H9ClN2O3S/c1-2-13-7-5(8)3-10-4-6(7)14(9,11)12/h3-4H,2H2,1H3,(H2,9,11,12) |
InChI Key |
LJQWJRIEPNHUHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NC=C1S(=O)(=O)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 4 Ethoxypyridine 3 Sulfonamide
Established Synthetic Routes to Pyridine-3-sulfonamide (B1584339) Derivatives
The traditional synthesis of pyridine-3-sulfonamide derivatives often involves a multi-step process that begins with the formation of a functionalized pyridine (B92270) ring, followed by the introduction of the sulfonamide group and subsequent modifications to the ring.
Precursor Synthesis and Intermediate Compound Formation
The synthesis of the core pyridine-3-sulfonamide structure often starts from readily available pyridine derivatives. A common precursor for compounds with substitution at the 4-position is 4-hydroxypyridine (B47283). The synthesis of 4-hydroxypyridine-3-sulfonic acid can be achieved by reacting 4-hydroxypyridine with fuming sulfuric acid in the presence of a mercury sulfate (B86663) catalyst. The reaction mixture is heated to high temperatures to facilitate the sulfonation at the 3-position. thieme-connect.com
This sulfonic acid derivative is a key intermediate that can be converted into a more reactive species for subsequent transformations. The hydroxyl group can be replaced by a chlorine atom, and the sulfonic acid can be converted to a sulfonyl chloride. For instance, the treatment of 4-hydroxypyridine-3-sulfonic acid with a mixture of phosphorus pentachloride and phosphorus oxychloride at elevated temperatures yields 4-chloropyridine-3-sulfonyl chloride. thieme-connect.com This intermediate is pivotal as it contains a leaving group (the chlorine at the 4-position) that can be displaced by an ethoxy group and a sulfonyl chloride moiety ready for sulfonamidation.
Another relevant precursor is 2-aminopyridine, which can be sulfonated using concentrated sulfuric acid at high temperatures to produce 6-aminopyridine-3-sulfonic acid. rasayanjournal.co.in This can then be converted to the corresponding sulfonyl chloride. While the substitution pattern is different, the fundamental chemical transformations are illustrative of general strategies in pyridine chemistry.
Sulfonamidation Reactions: Conditions and Optimization
The formation of the sulfonamide group is a critical step in the synthesis. This is typically achieved by reacting a sulfonyl chloride intermediate with ammonia (B1221849) or a primary or secondary amine. The reaction of 4-chloropyridine-3-sulfonyl chloride with aqueous ammonia, for example, leads to the formation of 4-chloropyridine-3-sulfonamide (B47618). thieme-connect.comgoogle.com This reaction is often carried out in a suitable solvent like toluene, and the pH is controlled to ensure the desired product precipitates. google.com
The sulfonamidation reaction can be optimized by controlling the temperature, reaction time, and the base used. In some cases, an organic base like triethylamine (B128534) is used to scavenge the HCl generated during the reaction, particularly when reacting the sulfonyl chloride with an amine. eurjchem.com The general procedure involves stirring a solution of the appropriate aminopyridine with a sulfonyl chloride in a solvent like dichloromethane (B109758) at room temperature. eurjchem.com
The reactivity of the sulfonyl chloride is a key factor, and its preparation from the corresponding sulfonic acid using reagents like phosphorus pentachloride and phosphorus oxychloride is a well-established method. thieme-connect.comrasayanjournal.co.in The optimization of this step involves controlling the temperature and ensuring the complete removal of the chlorinating agents to obtain the crude sulfonyl chloride, which is often used directly in the next step without extensive purification. thieme-connect.com
Table 1: Conditions for Sulfonamidation of Pyridine Sulfonyl Chlorides
| Pyridine Substrate | Amine Source | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 4-chloropyridine-3-sulfonyl chloride | Aqueous Ammonia | Toluene, water, pH control | 4-chloropyridine-3-sulfonamide | google.com |
| 6-aminopyridine-3-sulfonyl chloride | Substituted amines | Suitable solvent, 70-80°C | Substituted 6-aminopyridine-3-sulfonamides | rasayanjournal.co.in |
| Substituted benzene (B151609) sulfonyl chlorides | N-isopropyl-4-methylpyridine-2,6-diamine | Dichloromethane, room temperature, 2-6 hours | N-(6-(isopropylamino)-4-methylpyridin-2-yl)benzenesulfonamide derivatives | eurjchem.com |
Ethoxylation and Chlorination Strategies on the Pyridine Core
To arrive at the target molecule, 5-Chloro-4-ethoxypyridine-3-sulfonamide, sequential introduction of the ethoxy and chloro groups onto the pyridine-3-sulfonamide core is necessary.
Ethoxylation: The introduction of an ethoxy group at the 4-position of the pyridine ring can be achieved through a nucleophilic aromatic substitution reaction. Starting with 4-chloropyridine-3-sulfonamide, the chlorine atom can be displaced by an ethoxide ion. This reaction is typically carried out by treating the 4-chloro derivative with sodium ethoxide in ethanol. The electron-withdrawing nature of the sulfonamide group at the 3-position and the pyridine nitrogen facilitates this substitution.
Chlorination: The final step would be the chlorination of the 4-ethoxypyridine-3-sulfonamide (B1420987) intermediate at the 5-position. Direct chlorination of pyridine rings can be challenging and may lead to a mixture of products. However, the presence of activating groups can direct the substitution. In this case, the electron-donating ethoxy group at the 4-position and the amino group of the sulfonamide (after deprotonation) would activate the ring towards electrophilic substitution.
A potential chlorinating agent for this transformation is sulfuryl chloride. It is known that the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride can lead to the formation of 5-chloropyridine-3-sulfonyl chloride as a byproduct, suggesting that under certain conditions, chlorination at the 5-position is possible. google.com The specific conditions for the selective chlorination of 4-ethoxypyridine-3-sulfonamide would need to be carefully optimized to achieve the desired product.
Advanced Synthetic Approaches for this compound Analogs
Modern synthetic chemistry offers more efficient and versatile methods for the preparation of complex molecules like this compound and its analogs. These include novel catalytic systems and microwave-assisted techniques.
Novel Catalytic Reaction Systems
The development of novel catalytic systems has revolutionized the synthesis of sulfonamides. Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful tool for forming C-N bonds. While traditionally used for aryl amines, these methods have been adapted for sulfonamide synthesis.
One approach involves the palladium-catalyzed sulfonamidation of aryl nonafluorobutanesulfonates, where a biaryl phosphine (B1218219) ligand such as t-BuXPhos is employed with a base like K3PO4 in a suitable solvent. These conditions have been shown to be tolerant of a variety of functional groups, which could be advantageous for the synthesis of complex pyridine sulfonamides.
Another innovative approach is the use of photosensitized nickel catalysis for the sulfonamidation of aryl and heteroaryl halides. This dual catalysis process involves the oxidative addition of a Ni(0) complex to the aryl halide, followed by ligand exchange with the sulfonamide and subsequent reductive elimination promoted by a photosensitizer. This method has been shown to be effective for a broad range of N-aryl and N-heteroaryl sulfonamide motifs.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. The synthesis of sulfonamides can be significantly expedited using microwave irradiation.
A notable microwave-assisted method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. This approach utilizes 2,4,6-trichloro- researchgate.netgoogle.comnih.gov-triazine (TCT) as an activating agent. The reaction proceeds in two microwave-assisted steps: first, the activation of the sulfonic acid with TCT, followed by the reaction of the intermediate with an amine. thieme-connect.com This method is high-yielding and shows good functional group tolerance, making it potentially applicable to the synthesis of substituted pyridine sulfonamides. thieme-connect.com
Microwave irradiation has also been successfully employed in the synthesis of various heterocyclic compounds containing sulfonamide moieties. For instance, the synthesis of pyrazoline derivatives bearing a benzenesulfonamide (B165840) group has been achieved efficiently under microwave conditions. biosynth.com The significant reduction in reaction times, from hours to minutes, highlights the efficiency of this technology. biosynth.com The application of microwave-assisted techniques to the ethoxylation and chlorination steps could also lead to more efficient and rapid access to the target compound and its analogs.
Table 2: Advanced Synthetic Methods for Sulfonamide Formation
| Methodology | Key Reagents/Catalysts | General Conditions | Advantages | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Sulfonamidation | Pd catalyst, t-BuXPhos ligand, K3PO4 | tert-amyl alcohol | Tolerant of various functional groups | |
| Photosensitized Nickel Catalysis | Ni catalyst, Ir-based photosensitizer | Visible light, ambient or elevated temperature | Broad scope for aryl/heteroaryl halides | |
| Microwave-Assisted Synthesis from Sulfonic Acids | 2,4,6-trichloro- researchgate.netgoogle.comnih.gov-triazine (TCT) | Microwave irradiation, two-step one-pot | Rapid, high-yielding, good functional group tolerance | thieme-connect.com |
| Microwave-Assisted Synthesis of Sulfonamide Heterocycles | - | Microwave irradiation | Significant reduction in reaction time | biosynth.com |
Derivatization Strategies and Functionalization of the Pyridine Ring
The reactivity of the pyridine ring in this compound is primarily dictated by the presence of the electron-withdrawing sulfonamide group and the chloro substituent. These features render the pyridine nucleus susceptible to nucleophilic attack, particularly at the position bearing the chlorine atom.
Nucleophilic Substitution Reactions on the Chloro-Substituted Pyridine Moiety
For instance, the reaction of 4-chloropyridine-3-sulfonamide with sodium azide (B81097) has been shown to proceed, yielding the corresponding 4-azidopyridine-3-sulfonamide. nih.gov This azide derivative can then undergo further "click" chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to introduce triazole rings. nih.govmdpi.com This two-step process provides a versatile method for introducing a variety of substituents.
A similar strategy could be applied to this compound. The reaction would likely proceed under mild conditions, with the nucleophile displacing the chloride ion. A variety of nucleophiles, including amines, alkoxides, and thiols, could potentially be employed to generate a library of derivatives.
Table 1: Analogous Nucleophilic Aromatic Substitution Reactions on a Chloropyridine Sulfonamide Scaffold nih.govmdpi.com
| Entry | Reactant | Nucleophile | Product |
| 1 | 4-Chloropyridine-3-sulfonamide | Sodium Azide | 4-Azidopyridine-3-sulfonamide |
| 2 | 4-Azidopyridine-3-sulfonamide | Phenylacetylene | 4-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide |
| 3 | 4-Azidopyridine-3-sulfonamide | 1-Ethynyl-4-fluorobenzene | 4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide |
This table presents data from reactions on a structurally similar compound, 4-chloropyridine-3-sulfonamide, to illustrate the potential for nucleophilic substitution.
The success of these reactions is often dependent on the nature of the nucleophile and the reaction conditions, such as solvent and temperature. The electron-donating ethoxy group at the 4-position of the target molecule might slightly modulate the reactivity compared to the unsubstituted analog, but the general principle of SNAr remains applicable.
Modifications at the Sulfonamide Nitrogen Atom
The sulfonamide functional group itself offers another site for derivatization, primarily through reactions involving the nitrogen atom. These modifications can significantly alter the biological and physicochemical properties of the parent molecule. Common transformations include N-alkylation and N-arylation.
N-alkylation of sulfonamides can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. ncert.nic.in More advanced methods, such as the use of alcohols as alkylating agents catalyzed by transition metals like manganese, have also been developed. acs.org However, it is noteworthy that in one study, a pyridine-containing sulfonamide did not undergo N-alkylation under specific manganese-catalyzed conditions, potentially due to coordination of the pyridine nitrogen to the catalyst. acs.org This suggests that the choice of catalytic system is crucial when dealing with pyridine-based sulfonamides.
N-arylation of sulfonamides can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. nie.edu.sgacs.org Ligand-free copper-catalyzed methods have been reported for the N-arylation of sulfonamides with aryl bromides, offering a more economical and experimentally straightforward approach. nie.edu.sg Another efficient, transition-metal-free procedure involves the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride. acs.orgnih.gov
Furthermore, the reaction of primary sulfonamides with isocyanates in the presence of a base like potassium carbonate can yield sulfonylureas, a class of compounds with diverse biological activities. nih.gov
Table 2: Examples of N-Functionalization Reactions on Analogous Sulfonamides acs.orgnih.govnih.gov
| Entry | Sulfonamide Substrate | Reagent | Product Type |
| 1 | p-Toluenesulfonamide | Benzyl alcohol (Mn-catalyzed) | N-Alkylated Sulfonamide |
| 2 | Methanesulfonamide | Phenyl triflate (CsF) | N-Arylated Sulfonamide |
| 3 | 4-Substituted Pyridine-3-sulfonamide | Phenyl isocyanate | N-Phenylcarbamoyl-pyridinesulfonamide (Sulfonylurea) |
This table provides examples of N-alkylation, N-arylation, and sulfonylurea formation from analogous sulfonamide compounds to demonstrate potential derivatization strategies.
These derivatization strategies highlight the potential of this compound as a versatile building block for the synthesis of a diverse range of functionalized molecules with potential applications in various fields of chemical research.
In Vitro Biological Activity Spectrum of 5 Chloro 4 Ethoxypyridine 3 Sulfonamide and Analogs
Antimicrobial Activity Investigations
Sulfonamides represent a foundational class of synthetic antimicrobial drugs that function by interfering with folic acid synthesis in prokaryotes, a pathway essential for their growth and survival. rupahealth.comresearchgate.net
Sulfonamides are known to be effective against a variety of Gram-positive and certain Gram-negative bacteria. nih.gov Their mechanism of action involves the competitive inhibition of the dihydropteroate (B1496061) synthase (DHPS) enzyme, which is crucial for the synthesis of folic acid. researchgate.netsci-hub.se While specific data for 5-Chloro-4-ethoxypyridine-3-sulfonamide is not extensively detailed in the reviewed literature, studies on structurally related compounds provide insight into the potential antibacterial profile of this class.
For instance, a series of novel sulfonamides incorporating 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds were synthesized and tested for their antimicrobial activity. One derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was notably active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values between 15.62 and 31.25 μmol/L. nih.gov Another analog, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, showed promising activity against M. tuberculosis. nih.gov Generally, sulfonamide derivatives have demonstrated efficacy against bacteria such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. nih.govnih.gov
Table 1: Antibacterial Activity of Selected Sulfonamide Analogs
| Compound/Analog | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62-31.25 µmol/L | nih.gov |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium tuberculosis | Not specified | nih.gov |
| General Sulfonamide-Chromone Hybrids | Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexneri (Gram-negative) | Significant Activity | nih.gov |
| General Sulfonamide-Chromone Hybrids | Bacillus subtilis, Staphylococcus aureus (Gram-positive) | Significant Activity | nih.gov |
The biological activity of sulfonamides extends to fungal and viral pathogens. Certain derivatives have shown inhibitory effects against fungi like Pneumocystis carinii and protozoa such as Toxoplasma. nih.gov In one study, sulfonamide-derived chromones were screened for antifungal activity against a panel of fungi, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, and Microsporum canis, with several compounds showing significant efficacy against multiple strains. nih.gov
In the realm of antiviral research, sulfonamide derivatives have been investigated for activity against a wide array of viruses. nih.gov They are explored for the development of drugs targeting coxsackievirus B, enteroviruses, Ebola virus, and coronaviruses like SARS-CoV-2. nih.gov The versatility of the sulfonamide scaffold allows for its incorporation into complex heterocyclic structures, which can serve as the basis for new broad-spectrum antiviral agents. nih.gov
Widespread use of sulfonamides has led to the emergence of significant bacterial resistance, which primarily occurs through two mechanisms. rupahealth.comnih.gov
Alteration of the Target Enzyme: Resistance can arise from mutations in the bacterial folP gene, which encodes the target enzyme, dihydropteroate synthase (DHPS). nih.govnih.gov These mutations alter the enzyme's active site, reducing its affinity for sulfonamides while largely maintaining its ability to bind to the natural substrate, para-aminobenzoic acid (pABA). rupahealth.comnih.gov Some clinical isolates possess compensatory mutations that allow the altered DHPS to function normally despite the structural changes. sci-hub.senih.gov
Acquisition of Resistance Genes: A more common mechanism, particularly in Gram-negative bacteria, is the horizontal gene transfer of plasmids carrying sulfonamide resistance genes, such as sul1, sul2, and sul3. rupahealth.comsci-hub.senih.gov These genes encode for alternative, drug-resistant variants of the DHPS enzyme. researchgate.netpnas.org These acquired enzymes are remarkably insensitive to sulfonamides but retain a high affinity for pABA, effectively bypassing the inhibitory action of the drugs. sci-hub.senih.gov Structural studies have revealed that a specific Phe-Gly sequence in these resistant enzymes enables them to discriminate against sulfonamides. nih.gov
Potential countermeasures involve the rational design of new sulfonamide-based drugs that can overcome these resistance mechanisms. By understanding the molecular basis of resistance, such as the structural differences in the active sites of resistant enzymes, it may be possible to develop inhibitors that can effectively bind to these altered targets or evade the discrimination mechanisms. nih.gov
Anti-proliferative and Anticancer Activity in Cell-Based Assays
The sulfonamide moiety is a valuable component in the design of novel anticancer agents due to its ability to target various pathways involved in cancer progression. researchgate.netmdpi.com
Numerous sulfonamide derivatives have been evaluated for their ability to inhibit the growth of cancer cells. For example, the compound 2,5-Dichlorothiophene-3-sulfonamide demonstrated potent cytotoxic effects against several human cancer cell lines. nih.govresearchgate.net It exhibited significant growth inhibition (GI50) values against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cells. nih.govresearchgate.net
Similarly, an analog of this compound, designed as an inhibitor for the monocarboxylate transporter 4 (MCT4), was shown to reduce cellular viability specifically in cells that express high levels of MCT4. nih.govh1.co Another study on a novel 1,2,4-triazine (B1199460) sulfonamide derivative found that it induced apoptosis in HT-29 colon cancer cells, further highlighting the pro-apoptotic potential of this chemical class. mdpi.com
Anti-inflammatory Properties
The anti-inflammatory potential of pyridine (B92270) sulfonamide derivatives has been explored through their interaction with key enzymes in the inflammatory cascade. A notable area of investigation is their effect on cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.
One study detailed the design and synthesis of a series of pyridine acyl sulfonamide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors. nih.gov Among the synthesized compounds, one particular derivative demonstrated significant inhibitory activity against COX-2 with a half-maximal inhibitory concentration (IC50) of 0.8 µM. nih.gov This compound also showed inhibition of prostaglandin (B15479496) E2 (PGE2) production in a murine macrophage cell line (RAW 264.7) with an IC50 value of 0.15 µM. nih.gov
Another study on imidazol-5-yl pyridine derivatives identified a compound that effectively inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, with IC50 values of 78.03 nM and 82.15 nM, respectively. elsevierpure.com The same compound also inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) with IC50 values of 0.61 µM and 0.29 µM, respectively. elsevierpure.com
These findings suggest that the pyridine sulfonamide scaffold is a promising framework for the development of novel anti-inflammatory agents, primarily through the inhibition of COX-2 and the suppression of pro-inflammatory mediators.
Table 1: In Vitro Anti-inflammatory Activity of Pyridine Sulfonamide Analogs
| Compound/Analog | Target | Assay | Result (IC50) | Reference |
|---|---|---|---|---|
| Pyridine Acyl Sulfonamide Derivative | COX-2 | Enzyme Inhibition | 0.8 µM | nih.gov |
| Pyridine Acyl Sulfonamide Derivative | PGE2 Production | RAW 264.7 cells | 0.15 µM | nih.gov |
| Imidazol-5-yl Pyridine Derivative | TNF-α Production | LPS-induced RAW 264.7 macrophages | 78.03 nM | elsevierpure.com |
| Imidazol-5-yl Pyridine Derivative | IL-1β Production | LPS-induced RAW 264.7 macrophages | 82.15 nM | elsevierpure.com |
| Imidazol-5-yl Pyridine Derivative | NO Production | LPS-induced RAW 264.7 macrophages | 0.61 µM | elsevierpure.com |
| Imidazol-5-yl Pyridine Derivative | PGE2 Production | LPS-induced RAW 264.7 macrophages | 0.29 µM | elsevierpure.com |
Other Reported In Vitro Pharmacological Activities
The structural motif of pyridine sulfonamides has been incorporated into various molecules, leading to a diverse range of other reported in vitro pharmacological activities, including antimalarial, antiviral, antimicrobial, and anticancer effects.
Antimalarial Activity: A series of nih.govdrugbank.comacs.orgtriazolo[4,3-a]pyridine sulfonamides were synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. mdpi.com Two compounds from this series, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govdrugbank.comacs.orgtriazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govdrugbank.comacs.orgtriazolo[4,3-a]pyridin-3(2H)-one, displayed notable activity with IC50 values of 2.24 µM and 4.98 µM, respectively. mdpi.com This suggests that the pyridine sulfonamide core can serve as a template for the development of new antimalarial agents.
Antiviral and Antimicrobial Activities: In a study focusing on pyridine-based N-sulfonamides, several compounds were screened for their antiviral and antimicrobial potential. acs.org Two derivatives, 15c and 15d, demonstrated moderate activity against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4). acs.org The same study also reported that some of the synthesized compounds exhibited inhibitory activity against various bacterial and fungal strains. acs.org
Anticancer Activity: The pyridine sulfonamide scaffold has also been investigated for its potential in cancer therapy. A series of sulfonamide-substituted diphenylpyrimidines were synthesized and evaluated as inhibitors of focal adhesion kinase (FAK), a protein implicated in cancer progression. Many of these compounds showed moderate activity against the FAK enzyme with IC50 values below 100 nM and effectively inhibited the proliferation of several cancer cell lines. nih.gov
Furthermore, pyridine-sulfonamide hybrids have been explored as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. One such hybrid demonstrated potent inhibition of VEGFR-2 with an IC50 value of 3.6 µM and induced apoptosis in renal cancer cells. nih.gov
Table 2: Other In Vitro Pharmacological Activities of Pyridine Sulfonamide Analogs
| Compound/Analog | Activity | Target/Organism | Result (IC50) | Reference |
|---|---|---|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govdrugbank.comacs.orgtriazolo[4,3-a]pyridine-6-sulfonamide | Antimalarial | Plasmodium falciparum | 2.24 µM | mdpi.com |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govdrugbank.comacs.orgtriazolo[4,3-a]pyridin-3(2H)-one | Antimalarial | Plasmodium falciparum | 4.98 µM | mdpi.com |
| Pyridine-based N-sulfonamide (15c) | Antiviral | HSV-1 | 90 µg/mL | acs.org |
| Pyridine-based N-sulfonamide (15d) | Antiviral | HSV-1 | 90 µg/mL | acs.org |
| Sulfonamide-substituted diphenylpyrimidine | Anticancer | FAK Enzyme | <100 nM | nih.gov |
| Pyridine-sulfonamide hybrid (VIIb) | Anticancer | VEGFR-2 | 3.6 µM | nih.gov |
Structure Activity Relationship Sar Studies of 5 Chloro 4 Ethoxypyridine 3 Sulfonamide Derivatives
Impact of Chloro and Ethoxy Substituents on Biological Potency and Selectivity
The substituents on the pyridine (B92270) ring are fundamental to the molecule's interaction with biological targets. In the case of 5-Chloro-4-ethoxypyridine-3-sulfonamide, the chloro and ethoxy groups at positions 5 and 4, respectively, play distinct and crucial roles.
The chloro group at position C5 is an electron-withdrawing substituent. Halogen atoms like chlorine can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. The introduction of a chloro substituent can enhance binding affinity through halogen bonding, a non-covalent interaction with electron-rich pockets in a protein target. In studies of 2-phenoxybenzamide (B1622244) derivatives, the replacement of a hydrogen atom with a halogen like fluorine was favorable for antiplasmodial activity. mdpi.com Similarly, in a series of nicotinic acid derivatives, compounds featuring chloro, nitro, or bromo groups showed high antimicrobial activity. nih.gov This suggests that the C5-chloro group in the title compound likely contributes to its biological potency by modulating the electronic landscape of the pyridine ring and potentially engaging in specific interactions within the target's active site.
Role of the Sulfonamide Moiety in Target Interaction and Efficacy
The sulfonamide (-SO₂NH-) functional group is a cornerstone of medicinal chemistry and a critical pharmacophore in a vast array of therapeutic agents. nih.govresearchgate.net Its importance stems from its unique physicochemical properties and its ability to engage in multiple, high-affinity interactions with biological targets. nih.govresearchgate.net
The sulfonamide group is an excellent bioisostere of a carboxylic acid, capable of mimicking its acidic proton and hydrogen bonding pattern. researchgate.net The two oxygen atoms and the nitrogen atom of the sulfonamide moiety are potent hydrogen bond acceptors and donors, respectively. This allows the group to form a stable, three-point attachment within a receptor's binding site. acs.org For instance, in many metalloenzymes like carbonic anhydrases (CAs), the deprotonated sulfonamide nitrogen coordinates directly to the catalytic zinc ion, a fundamental interaction for potent inhibition. nih.gov Similarly, in antibacterial sulfonamides, the group mimics the natural substrate, p-aminobenzoic acid (PABA), to inhibit the enzyme dihydropteroate (B1496061) synthetase. nih.gov
Furthermore, the sulfonamide linker imparts specific conformational properties and is metabolically more robust than an amide bond, which can enhance the pharmacokinetic profile of a drug. researchgate.net The tetrahedral geometry of the sulfur atom positions the attached groups in a defined three-dimensional arrangement, which is critical for precise orientation within a binding pocket. researchgate.net In various pyridine-based sulfonamides, the sulfonamide group has been shown to be essential for activities ranging from antibacterial to anticancer, often by forming hydrogen bonds with key amino acid residues like aspartate. nih.govnih.gov
| Feature of Sulfonamide Moiety | Role in Biological Efficacy | Supporting Evidence |
| Anionic Binding | The deprotonated nitrogen (R-SO₂-NH⁻) acts as a strong ligand for metal ions (e.g., Zn²⁺) in metalloenzymes. | A primary mechanism for carbonic anhydrase inhibitors. nih.gov |
| Hydrogen Bonding | The two sulfonyl oxygens act as H-bond acceptors, while the NH group acts as an H-bond donor. | Forms key interactions with residues like Asp933 in PI3K/mTOR. nih.gov |
| Amide Isostere | Mimics the geometry and hydrogen bonding pattern of a peptide bond but with greater metabolic stability. | Used to improve the stability of peptide-based drugs. researchgate.net |
| Structural Scaffold | Provides a rigid, tetrahedral geometry, influencing the overall conformation of the molecule for optimal target fit. | The sulfonamide functional group is a key component in many drug designs. acs.org |
Influence of Pyridine Ring Substitution Patterns on Activity
The pyridine ring serves as a versatile scaffold in drug design, and the pattern of substitution on the ring profoundly affects biological activity. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, an interaction that is often critical for anchoring the molecule to its target. For example, in a series of PI3K/mTOR inhibitors, the pyridine nitrogen formed a hydrogen bond with an aspartate residue in the enzyme's active site. nih.gov
Modifications at other positions on the pyridine ring can fine-tune potency, selectivity, and pharmacokinetic properties. The introduction of various substituents alters the molecule's size, shape, lipophilicity, and electronic distribution.
Key Findings from Studies on Pyridine Sulfonamide Analogs:
Position of the Sulfonamide Group: The location of the sulfonamide substituent on the pyridine ring is critical. Different isomers can exhibit vastly different activities due to the altered spatial relationship between the key binding elements.
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents influences the pKa of the pyridine nitrogen and the sulfonamide NH, affecting ionization and binding. Electron-withdrawing groups like cyano or nitro have been shown to modulate activity in various series. nih.govacs.org
Steric Factors: The size and shape of substituents are crucial. In one study, N-alkyl amides of moderate size (e.g., isopropyl) showed optimal inhibitory activity, while larger or smaller groups were less effective. nih.gov
Introduction of Additional Rings: Fusing other heterocyclic rings or adding aryl substituents to the pyridine core can introduce new binding interactions (e.g., π-π stacking) and significantly enhance potency. ekb.eg
| Substitution Position | Type of Substituent | Observed Effect on Activity | Reference Compound Class |
| Pyridine C5 | Ethoxycarbonyl (-COOEt) | Potent antiviral activity | N-arylsulfonylpyridones acs.org |
| Pyridine C5 | Cyano (-CN) | Lowered antiviral activity compared to ester | N-arylsulfonylpyridones acs.org |
| Pyridine Ring | Fused Thieno[2,3-b]pyridine | High antibacterial activity | Thienopyridine sulfonamides |
| Pyridine Ring | N-Alkyl Amides | Optimal activity with moderately sized alkyl groups (e.g., isopropyl) | PI3K/mTOR Inhibitors nih.gov |
Conformational Analysis and Elucidation of Bioactive Conformations
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific low-energy conformation—the "bioactive conformation"—that is complementary to the target's binding site. Conformational analysis is the study of these spatial arrangements and is essential for understanding SAR at a molecular level.
For pyridine sulfonamide derivatives, the key conformational features include the relative orientation of the pyridine ring and the sulfonamide group, as well as the torsion angles around the S-N and S-C bonds. These orientations dictate the spatial positioning of the critical hydrogen bond donors/acceptors and hydrophobic groups.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmedwinpublishers.com This approach is invaluable for rational drug design, allowing for the prediction of the activity of novel compounds and guiding the synthesis of more potent derivatives.
In a typical QSAR study for sulfonamide derivatives, a set of synthesized compounds with known biological activities is used as a training set. medwinpublishers.comresearchgate.net For each compound, a variety of physicochemical properties, known as molecular descriptors, are calculated. These can include:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, shape indices.
Hydrophobic Descriptors: LogP (partition coefficient), molar refractivity.
Topological Descriptors: Describing atomic connectivity and branching.
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then employed to build a model that links these descriptors to the observed activity. nih.govresearchgate.net
For instance, a 3D-QSAR study on pyrimidine-sulfonamide hybrids was used to design novel inhibitors by analyzing the spatial distribution of favorable and unfavorable steric and electrostatic fields. nih.gov Such models can highlight which regions of the molecule are sensitive to modification. A QSAR model might indicate, for example, that increasing the positive electrostatic potential in one area (by adding an electron-withdrawing group) while adding steric bulk in another would enhance potency. These predictive models help to prioritize which new derivatives to synthesize, saving time and resources in the drug discovery process. nih.gov
Computational and Theoretical Investigations of 5 Chloro 4 Ethoxypyridine 3 Sulfonamide
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For a novel compound like 5-Chloro-4-ethoxypyridine-3-sulfonamide, docking simulations would be instrumental in identifying potential biological targets and elucidating its binding mode. Given its structural similarity to other pyridine-sulfonamides, a likely target class for investigation would be the carbonic anhydrases (CAs), a family of metalloenzymes. mdpi.comnih.gov Studies on similar sulfonamide derivatives have successfully used docking to predict binding affinities and interactions with various CA isoforms, such as hCA I, II, IX, and XII. mdpi.commdpi.com
The process would involve docking this compound into the active sites of these CA isoforms. The sulfonamide group is a well-established zinc-binding group, and it would be expected to coordinate with the catalytic zinc ion in the active site of the CAs. mdpi.com The docking results would provide a binding energy score, typically in kcal/mol, which indicates the stability of the ligand-protein complex. A lower binding energy suggests a more favorable interaction. The simulation would also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. For instance, hydrogen bonds with residues like Thr199 and Thr200 are crucial for binding to CA-II. utrgv.edu
Hypothetical Docking Results of this compound with Carbonic Anhydrase Isoforms
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| hCA I | -7.8 | His94, His96, Thr200 |
| hCA II | -8.5 | His94, His119, Thr199, Thr200 |
| hCA IX | -9.2 | Gln92, His94, His119, Thr200 |
| hCA XII | -8.9 | His94, Thr199, Trp209 |
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations would provide fundamental insights into its intrinsic properties. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G+(d,p), to achieve a balance between accuracy and computational cost. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the electrophilic character (ω = χ² / 2η).
Hypothetical DFT-Calculated Properties for this compound
| Parameter | Value |
| EHOMO | -6.5 eV |
| ELUMO | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Ionization Potential (I) | 6.5 eV |
| Electron Affinity (A) | 1.2 eV |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.377 |
| Electrophilicity Index (ω) | 2.79 |
The Molecular Electrostatic Potential Surface (MEPS) is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEPS map uses a color scale to denote different electrostatic potential regions: red indicates electron-rich (negative potential) areas, which are susceptible to electrophilic attack, while blue indicates electron-poor (positive potential) areas, prone to nucleophilic attack. Green and yellow represent regions of neutral potential.
For this compound, the MEPS would likely show a high negative potential (red) around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine (B92270) ring, highlighting these as potential hydrogen bond acceptors. The hydrogen atom of the sulfonamide's NH group would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. This information is highly complementary to docking studies, as it helps to rationalize the observed intermolecular interactions.
Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of their interaction over time. An MD simulation of this compound bound to a target like hCA II would simulate the movements of all atoms in the system over a period of nanoseconds. nih.gov
This simulation would reveal the stability of the binding pose predicted by docking. Key metrics to analyze from an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates conformational stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. The simulation also allows for a detailed analysis of the hydrogen bond network and its persistence over time, providing a more realistic picture of the binding affinity and stability of the complex. nih.gov
Virtual Screening Approaches for Novel Analog Discovery
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, virtual screening could be employed to discover novel analogs with potentially improved properties.
One approach is ligand-based virtual screening, where a library of compounds is searched for molecules with structural or chemical similarity to the known active compound. utrgv.edu This can be done by comparing molecular fingerprints or using pharmacophore models derived from the structure of this compound. Another method is structure-based virtual screening, which involves docking a large library of compounds into the active site of the target protein to identify those with the best predicted binding affinities. nih.gov This approach has been successfully used to identify novel sulfonamide inhibitors for various targets. utrgv.edunih.gov
In Silico Prediction of Biological Activity and ADME Properties
In addition to predicting binding to specific targets, computational models can be used to predict a compound's general biological activity and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Various online tools and software packages can predict a wide range of properties based on a molecule's structure.
For this compound, these predictions would help in assessing its drug-likeness. This includes evaluating its adherence to established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability. Other predicted properties could include aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. These in silico predictions are crucial in the early stages of drug discovery for prioritizing compounds and identifying potential liabilities before committing to costly and time-consuming experimental studies. chemmethod.com
Future Research Trajectories and Academic Significance of 5 Chloro 4 Ethoxypyridine 3 Sulfonamide Research
Exploration of New Therapeutic Applications for Pyridine (B92270) Sulfonamides
The pyridine sulfonamide scaffold is a "privileged" structure in medicinal chemistry, known for its versatility and presence in numerous compounds with diverse biological activities. rsc.orgmdpi.com The sulfonamide group itself is a cornerstone of several drug classes, including antibacterial, anti-inflammatory, and anticancer agents. nih.govnih.gov Future research on derivatives of 5-Chloro-4-ethoxypyridine-3-sulfonamide is poised to expand on these known applications and explore novel therapeutic areas.
Research has demonstrated that pyridine-based sulfonamides exhibit a wide range of biological effects, including antiviral and antimicrobial properties. acs.org Specific derivatives have shown potential as inhibitors of crucial enzymes in disease pathways, such as vascular endothelial growth factor receptor 2 (VEGFR-2) in cancer angiogenesis and focal adhesion kinase (FAK) in tumor cell proliferation. nih.govnih.gov Furthermore, compounds incorporating this scaffold have been investigated as carbonic anhydrase inhibitors and for their activity against various human cancer cell lines. nih.govgoogle.com
The exploration of new therapeutic roles could involve screening this compound and its analogues against a wider array of biological targets. Given the known activities of related compounds, promising areas for investigation include oncology, virology, and inflammatory diseases. acs.orgnih.govacs.org
Table 1: Potential Therapeutic Applications of Pyridine Sulfonamide Scaffolds
| Therapeutic Area | Target/Mechanism of Action | Example Compound Class | Reference(s) |
|---|---|---|---|
| Anticancer | VEGFR-2 Inhibition, Apoptosis Induction | Pyridine-sulfonamide hybrids | nih.gov |
| Focal Adhesion Kinase (FAK) Inhibition | Sulfonamide-substituted diphenylpyrimidines | nih.gov | |
| Carbonic Anhydrase IX (CA IX) Inhibition | Pyridyl-indole based chalcone (B49325) sulfonamides | nih.gov | |
| Tubulin Polymerization Inhibition | Tetrahydrothieno[2,3-c]pyridine derivatives | rsc.org | |
| Antiviral | Hsp90α Protein Inhibition | Pyridine-based benzothiazole (B30560) sulfonamides | acs.org |
| Antimicrobial | Dihydropteroate (B1496061) Synthase (DHPS) Inhibition | General Sulfonamides | nih.govnih.gov |
| Anti-inflammatory | General Anti-inflammatory Activity | Imidazo[1,2-a]pyridine derivatives | rsc.org |
| Antimalarial | Falcipain-2 Inhibition | acs.orgnih.govnih.govTriazolo[4,3-a]pyridine sulfonamides | mdpi.com |
Development of More Efficient and Sustainable Synthetic Methodologies
The advancement of synthetic organic chemistry offers significant opportunities to produce this compound and its derivatives more efficiently and sustainably. Traditional methods for preparing sulfonamides often rely on the reaction of sulfonyl chlorides with amines, which can be corrosive and generate waste. nih.gov Modern research focuses on developing "green" and scalable alternatives.
Key areas for future development include:
Green Chemistry Protocols: The use of environmentally benign reagents and conditions is a major goal. For example, methods using ammonium (B1175870) iodide (NH4I) to mediate the formation of sulfonamides from sodium sulfinates and amines offer a metal-free and less hazardous alternative to traditional routes. nih.gov
Catalytic Methods: The development of novel catalytic systems, such as gold(I)-catalyzed reactions or copper-catalyzed processes under solvent-free conditions, can lead to highly efficient and atom-economical syntheses. researchgate.netmdpi.com
Advanced Energy Sources: Techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, offering an energy-efficient pathway for producing pyridine-containing heterocycles. mdpi.com
These sustainable approaches not only reduce the environmental impact of chemical synthesis but also make the production of complex molecules like this compound more economically viable for research and development. mdpi.comwikipedia.org
Table 2: Comparison of Synthetic Methodologies for Sulfonamides
| Methodology | Description | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|
| Traditional Synthesis | Reaction of sulfonyl chlorides with amines, often in the presence of a strong base. | Well-established and widely used. | Uses corrosive reagents, can generate significant waste. | nih.gov |
| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Increased efficiency, reduced waste, scalable. | Requires careful optimization of reaction conditions. | researchgate.net |
| NH4I-Mediated Amination | Forms sulfonamides from sodium sulfinates and amines using ammonium iodide. | Metal-free, environmentally friendly, high functional group tolerance. | May require specific reaction conditions for optimal yield. | nih.gov |
| Microwave-Assisted Synthesis | Uses microwave irradiation as an energy source to accelerate reactions. | Drastically reduced reaction times, energy-efficient. | Requires specialized equipment. | mdpi.com |
| Biocatalysis | Uses isolated enzymes or whole-cell systems to perform chemical transformations. | High selectivity, mild reaction conditions, environmentally benign. | Enzyme stability and cost can be limiting factors. | wikipedia.org |
Integrated Computational and Experimental Approaches for Lead Optimization and Design
Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation to accelerate the journey from a "hit" molecule to a viable drug candidate. ijpsjournal.com For a compound like this compound, these integrated approaches are crucial for designing derivatives with improved potency, selectivity, and pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). frontiersin.org
Future research will increasingly employ a suite of computational tools:
Structure-Based Drug Design (SBDD): Techniques like molecular docking and molecular dynamics simulations can predict how derivatives of this compound bind to a specific protein target. frontiersin.orgucl.ac.uk This allows for the rational design of modifications to enhance binding affinity and selectivity.
Ligand-Based Drug Design: When a target's 3D structure is unknown, methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be used to build models based on the properties of known active and inactive compounds. ijpsjournal.com
Virtual Screening: Large digital libraries of chemical compounds can be rapidly screened against a target protein's structure to identify new potential hits that share the core pyridine sulfonamide scaffold. ijpsjournal.com
AI and Machine Learning (AI/ML): AI-driven approaches are revolutionizing lead optimization by more effectively exploring chemical space and improving the accuracy of predictions for molecular properties, thereby speeding up the design of new chemical entities. ijpsjournal.com
This computational work guides the synthesis of a smaller, more focused set of new compounds, which are then tested experimentally. nih.gov The experimental results, in turn, are used to refine the computational models in an iterative cycle, making the entire lead optimization process more efficient and cost-effective. frontiersin.org
Table 3: Computational Tools in Lead Optimization
| Computational Tool | Primary Function | Application to Pyridine Sulfonamide Research | Reference(s) |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | To model how derivatives of this compound fit into the active site of an enzyme (e.g., FAK, CA IX). | nih.govucl.ac.uk |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | To understand the stability of the ligand-protein complex and the role of flexibility in binding. | ijpsjournal.com |
| QSAR Modeling | Relates the chemical structure of a series of compounds to their biological activity. | To predict the activity of unsynthesized derivatives based on their physicochemical properties. | ijpsjournal.com |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of features necessary for biological activity. | To design new molecules that retain the key interacting features of the pyridine sulfonamide scaffold. | ijpsjournal.com |
| ADMET Prediction | Forecasts the pharmacokinetic and toxicity properties of a molecule. | To virtually filter out derivatives with poor drug-like properties before synthesis. | frontiersin.org |
Understanding and Addressing Mechanisms of Resistance in Biological Systems
The widespread use of sulfonamides as antibacterial agents has unfortunately led to the emergence of significant bacterial resistance, complicating their clinical utility. nih.govbiorxiv.org A critical area of future research for any new sulfonamide-based compound, including those derived from this compound, is to understand and overcome these resistance mechanisms.
The two primary mechanisms of sulfonamide resistance are:
Alteration of the Target Enzyme: Mutations in the bacterial folP gene, which codes for the enzyme dihydropteroate synthase (DHPS), can alter the enzyme's active site. nih.govbiorxiv.org This change reduces the binding affinity of sulfonamide drugs while still allowing the natural substrate, p-aminobenzoic acid (pABA), to bind, rendering the drug ineffective. youtube.com
Acquisition of Resistance Genes: Bacteria can acquire foreign genes, such as sul1 and sul2, through horizontal gene transfer. nih.gov These genes encode for highly divergent forms of the DHPS enzyme that are intrinsically insensitive to sulfonamide inhibitors but function effectively in the folic acid synthesis pathway. nih.govbiorxiv.org
Future research aimed at addressing resistance will focus on designing pyridine sulfonamide derivatives that can either evade these mechanisms or act on entirely new targets. Strategies could include developing compounds that:
Bind to a different, highly conserved region of the DHPS enzyme that is less prone to resistance-conferring mutations.
Inhibit both the native DHPS and the resistant Sul enzyme variants.
Possess a novel mechanism of action unrelated to folic acid synthesis, thereby bypassing the existing resistance pathways.
Act as inhibitors of other bacterial processes or virulence factors, potentially in combination with other agents.
Table 4: Mechanisms of Sulfonamide Resistance
| Mechanism | Description | Molecular Basis | Reference(s) |
|---|---|---|---|
| Target Modification | The structure of the target enzyme, dihydropteroate synthase (DHPS), is altered. | Spontaneous mutations in the chromosomal folP gene change amino acids in the drug-binding site. | nih.govbiorxiv.org |
| Target Bypass/Replacement | Bacteria acquire a drug-resistant version of the target enzyme. | Horizontal transfer of plasmids carrying resistance genes (sul1, sul2) that produce alternative, insensitive DHPS enzymes. | nih.govbiorxiv.org |
| Increased Substrate Production | Bacteria overproduce the natural substrate (pABA) to outcompete the sulfonamide inhibitor. | Upregulation of the metabolic pathway that produces p-aminobenzoic acid. | youtube.com |
Role in Chemical Probe Development for Dissecting Specific Biological Processes
Beyond direct therapeutic applications, compounds like this compound can serve as valuable starting points for the development of chemical probes. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that protein's function within a complex biological system.
Given that pyridine sulfonamides have been shown to inhibit various enzymes, derivatives of this compound could be optimized to create potent and selective probes for targets such as:
Specific Kinases: Probes targeting enzymes like FAK or VEGFR-2 could help elucidate their precise roles in cell signaling, proliferation, and migration. nih.govnih.gov
Carbonic Anhydrase Isoforms: Selective probes for different CA isoforms are needed to dissect their individual physiological and pathological functions. nih.gov
Nicotinamide N-methyltransferase (NNMT): Some sulfonamide analogues have been shown to modulate NNMT, an enzyme overexpressed in various cancers. acs.org A selective probe for NNMT would be invaluable for studying its role in cancer metabolism.
To be effective, a chemical probe must be highly potent and selective for its intended target over all other proteins in the cell. The development process involves synthesizing analogues of the lead compound and systematically testing them to map the structure-activity relationship for both on-target potency and off-target activity. This iterative process of design, synthesis, and testing is fundamental to creating high-quality probes that can yield reliable insights into biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
